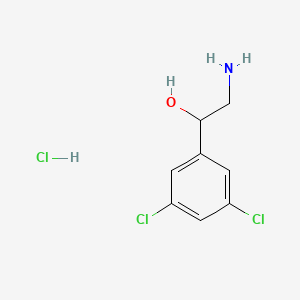

2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine hcl

説明

Chemical Nomenclature and Structural Identity

The compound 2-hydroxy-2-(3,5-dichlorophenyl)ethylamine hydrochloride exists under multiple nomenclature systems, reflecting its complex structural organization and diverse applications in chemical research. According to the International Union of Pure and Applied Chemistry nomenclature standards, this compound is systematically designated as 2-amino-1-(3,5-dichlorophenyl)ethanol hydrochloride. Alternative nomenclature variations documented in chemical databases include 3,5-dichloro-alpha-aminomethylbenzyl alcohol hydrochloride and 2-hydroxy-2-(3,5-dichlorophenyl)ethylamine hydrochloride salt.

The compound possesses two distinct Chemical Abstracts Service registry numbers corresponding to different salt forms. The hydrochloride salt form carries the registry number 1171436-34-2, while the free base compound without the hydrochloride component is assigned the registry number 78982-78-2. This dual registration system reflects the chemical industry's recognition of both the salt and free base forms as distinct entities with potentially different applications and properties.

Structurally, the compound features a molecular formula of C₈H₉Cl₂NO·HCl, representing the hydrochloride salt form, with a corresponding molecular weight of 242.53 grams per mole. The alternative representation C₈H₁₀Cl₃NO accounts for the incorporation of the hydrochloride component into the overall molecular structure. The compound exhibits a characteristic white to yellow solid physical appearance at room temperature, with recommended storage conditions between 2-8 degrees Celsius to maintain chemical stability.

The structural architecture of 2-hydroxy-2-(3,5-dichlorophenyl)ethylamine hydrochloride incorporates several key functional groups that contribute to its chemical reactivity and biological activity potential. The presence of the amino alcohol moiety represents a common structural motif found in numerous biologically active compounds, particularly those exhibiting adrenergic properties. The dichlorophenyl substituent pattern, specifically the 3,5-dichloro substitution, provides unique electronic and steric characteristics that influence the compound's overall chemical behavior and potential interactions with biological targets.

Historical Development and Discovery Timeline

The historical development of 2-hydroxy-2-(3,5-dichlorophenyl)ethylamine hydrochloride and related compounds can be traced through patent literature and pharmaceutical research spanning several decades. Patent documentation from the European Patent Office reveals significant research activity in the 1980s and 1990s focusing on compounds containing the 1-(4-amino-3,5-dichlorophenyl)-2-(substituted amino)ethanol structural framework. These early investigations established the foundational synthetic methodologies and recognized the potential therapeutic applications of compounds bearing similar structural characteristics.

Hungarian patent literature from 1995 describes comprehensive synthetic approaches for producing related dichlorophenyl amino alcohol derivatives, indicating sustained international research interest in this chemical class. The patent documentation reveals that researchers recognized the potential of these compounds as intermediates in the synthesis of antitussive and antiasthmatic pharmaceutical agents. These historical patents established fundamental reduction methodologies using aluminum isopropylate systems for converting ketone precursors to the corresponding amino alcohol products.

The evolution of synthetic methodologies for producing 2-hydroxy-2-(3,5-dichlorophenyl)ethylamine hydrochloride reflects broader advances in organic synthesis and pharmaceutical chemistry. Historical synthetic approaches emphasized traditional reduction techniques, while contemporary methodologies have expanded to include more sophisticated catalytic systems and environmentally sustainable protocols. The development timeline demonstrates the progression from laboratory-scale synthetic procedures to potential commercial production methodologies suitable for pharmaceutical manufacturing applications.

Research documentation from the early 2000s indicates increasing recognition of the compound's utility as a pharmaceutical intermediate. The identification of 3,5-dichloro-4-aminoacetophenone as a related intermediate in the synthesis of antitussive and antiasthmatic drugs demonstrates the broader pharmaceutical relevance of dichlorophenyl-containing compounds. This historical context illustrates the compound's position within a larger family of therapeutically relevant chemical entities that have attracted sustained research attention over multiple decades.

Significance in Modern Organic Chemistry Research

Contemporary organic chemistry research has identified 2-hydroxy-2-(3,5-dichlorophenyl)ethylamine hydrochloride as a versatile intermediate with applications spanning multiple research domains. The compound serves as a crucial building block in pharmaceutical development initiatives, particularly in the synthesis of compounds targeting neurological disorders. Its unique structural features enable the development of pharmaceutical agents with enhanced efficacy profiles and potentially reduced adverse effect profiles compared to existing therapeutic options.

Biochemical research applications utilize 2-hydroxy-2-(3,5-dichlorophenyl)ethylamine hydrochloride for investigating receptor interactions and cellular signaling pathway mechanisms. The compound's structural similarity to naturally occurring amino alcohols makes it valuable for studying complex biological processes and disease mechanisms at the molecular level. Research groups employ this compound to elucidate the relationship between structural modifications and biological activity, contributing to the rational design of new therapeutic agents.

The significance of the 2-amino-1-aryl alcohol structural motif extends beyond individual compound applications to encompass broader synthetic methodology development. Recent advances in biocatalytic and chemocatalytic approaches have demonstrated efficient synthetic routes for producing amino alcohol compounds with high stereochemical purity. These methodological improvements enable researchers to access diverse structural variants and investigate structure-activity relationships more comprehensively than previously possible.

| Research Application | Specific Utility | Impact Area |

|---|---|---|

| Pharmaceutical Development | Neurological Disorder Targeting | Drug Discovery |

| Biochemical Research | Receptor Interaction Studies | Molecular Biology |

| Pesticide Formulation | Enhanced Pest Control Efficacy | Agricultural Chemistry |

| Analytical Chemistry | Reference Standard Material | Quality Control |

| Material Science | Functional Material Development | Advanced Materials |

Modern synthetic chemistry research has embraced 2-hydroxy-2-(3,5-dichlorophenyl)ethylamine hydrochloride as a model compound for developing new synthetic transformations and catalytic methodologies. The compound's reactivity profile enables researchers to explore novel synthetic approaches, including one-pot multi-step reactions that combine enzymatic and transition metal catalysis. These methodological advances contribute to the broader goals of sustainable chemistry by reducing waste generation and improving overall synthetic efficiency.

特性

IUPAC Name |

2-amino-1-(3,5-dichlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHMBOKXLHLKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590046 | |

| Record name | 2-Amino-1-(3,5-dichlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171436-34-2 | |

| Record name | 2-Amino-1-(3,5-dichlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Silylation-Mediated Amine Synthesis

Methodological Framework

A patent by describes the preparation of 2-hydroxy-2-phenylethylamines via silylated amine intermediates. For the target compound, this involves:

- Silylation of Ethylamine : Protection of the amine group using trimethylsilyl chloride (TMSCl) to form N-(trimethylsilyl)ethylamine.

- Reaction with 3,5-Dichlorophenyl Epoxide : The silylated amine reacts with 3,5-dichlorostyrene oxide under basic conditions, yielding a silyl-protected β-hydroxyamine.

- Deprotection and Hydrochloride Formation : Acidic hydrolysis (e.g., HCl/MeOH) removes the silyl group, followed by precipitation of the hydrochloride salt.

Critical Parameters

Reductive Amination of Ketone Intermediates

Ketone Synthesis

A PMC study outlines the synthesis of dichlorophenyl-containing compounds via Friedel-Crafts acylation. For 2-hydroxy-2-(3,5-dichlorophenyl)ethylamine:

- Friedel-Crafts Acylation : 3,5-Dichlorophenol reacts with chloroacetyl chloride in the presence of AlCl₃, forming 3,5-dichlorophenylglycolaldehyde.

- Reductive Amination : The aldehyde intermediate is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, producing the β-hydroxyethylamine.

Optimization and Scalability

Bromination and Nucleophilic Substitution

Stepwise Synthesis

The Chinese patent CN115745812A details a bromination-based route for analogous compounds, adaptable to the target molecule:

- Bromination of 3,5-Dichlorophenylacetone : N-Bromosuccinimide (NBS) and azodiisobutyronitrile (AIBN) in dichloromethane introduce a bromine atom at the α-position (yield: 89%).

- Quaternary Ammonium Salt Formation : Reaction with hexamethylenetetramine (HMTA) in refluxing chloroform converts the bromoketone to a quaternary ammonium intermediate.

- Hydrolysis and Reduction : Acidic hydrolysis (HCl/MeOH) yields an aminoketone, reduced with sodium borohydride (NaBH₄) to the final β-hydroxyethylamine.

Key Data

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, AIBN, CH₂Cl₂, 30°C, 5h | 89 | 95 |

| HMTA Reaction | CHCl₃, reflux, 10h | 78 | 87 |

| NaBH₄ Reduction | MeOH, 0–10°C, 2h | 92 | 98 |

Hydrochloride Salt Formation

Universal Final Step

All synthetic routes converge on hydrochloride salt formation to enhance stability and bioavailability. The free base is dissolved in ethanol or methanol, and concentrated HCl is added dropwise at 0–5°C. Crystallization typically achieves >99% purity after recrystallization from ethanol/ether.

Comparative Analysis of Methods

Efficiency and Practicality

- Silylation Route : High purity but low scalability due to expensive reagents.

- Reductive Amination : Cost-effective and scalable, though requires strict pH control.

- Bromination Pathway : Highest yield (89–92%) but involves hazardous bromination steps.

Emerging Techniques and Innovations

Continuous Flow Synthesis

Patent WO2019097306A2 highlights rapid halogenation under continuous flow conditions, which could optimize bromination steps. Reaction times of <1 minute at 40°C improve throughput and safety.

化学反応の分析

Chiral Resolution Using Mandelic Acid

Racemate Separation :

The compound’s enantiomers are resolved via diastereomeric salt formation with chiral acids like (S)-mandelic acid.

-

Racemic Amine : 50 g racemic 2,4-dichloro-α-methylbenzylamine.

-

Resolution Agent : (S)-Mandelic acid in 3:2 isopropyl alcohol/ethanol.

-

Crystallization : Two cycles at 60°C → 30°C.

-

Yield : 40% after NaOH liberation and extraction.

-

Optical Purity : >96% enantiomeric excess (ee).

Key Data :

-

First Crystallization : ~90% ee.

-

Second Crystallization : >96% ee.

Alkylation Reactions

N-Alkylation :

The primary amine undergoes alkylation with alkyl halides under basic conditions (e.g., NaHCO₃ or K₂CO₃).

-

Substrate : 2-(3-Methoxyphenyl)ethylamine.

-

Reagent : Allyl bromide in acetonitrile.

-

Conditions : NaHCO₃, 24 hr stirring.

-

Yield : 60–85% (varies with alkylating agent).

Table : Alkylation Efficiency

| Alkylating Agent | Solvent | Base | Yield (%) |

|---|---|---|---|

| Allyl bromide | Acetonitrile | NaHCO₃ | 78 |

| Benzyl chloride | DMF | K₂CO₃ | 65 |

Ether Cleavage for Hydroxy Group Activation

Dealkylation :

The 2-hydroxy group participates in reactions requiring acidic or basic cleavage. Sodium ethanethiolate (NaSEt) in DMF removes methoxy protecting groups.

-

Substrate : Methoxy-protected analog.

-

Reagent : NaSEt, DMF, 12 hr at 80°C.

-

Yield : 70–90%.

Schiff Base Formation

Condensation with Aldehydes :

The amine reacts with aldehydes (e.g., 4-phenylbenzaldehyde) to form Schiff bases, which are stabilized by the electron-withdrawing 3,5-dichlorophenyl group.

-

Solvent : TBME or methanol.

-

Time : 1–24 hr at room temperature.

-

Applications : Intermediate for asymmetric catalysis.

Salt Formation and Stability

HCl Salt Properties :

-

Solubility : Highly soluble in polar solvents (water, methanol).

-

Stability : Stable under ambient conditions but hygroscopic.

-

Deprotonation : NaOH liberates the free amine for further reactions .

Analytical Characterization

HPLC Purity Assessment :

-

Column : Chiral stationary phase (CSP) with CF6-functionalized cyclofructan.

-

Mobile Phase : Acetonitrile/methanol with 0.1% TFA.

-

δ (ppm) : 1.34 (d, 3H), 3.64 (s, 2H), 7.25–7.62 (m, aromatic protons).

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Dichlorophenylethylamine is primarily utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique molecular structure allows for the development of drugs with enhanced efficacy and reduced side effects. This compound has been investigated for its potential role in modulating neurotransmitter systems, which is crucial for treating conditions such as depression and anxiety .

Case Study: Neurological Applications

Research has demonstrated that derivatives of this compound can effectively bind to specific receptors in the brain, influencing neurotransmission pathways. For instance, studies have shown that compounds derived from dichlorophenylethylamine exhibit high selectivity for cannabinoid receptors, indicating potential therapeutic applications in pain management and neuroprotection .

Biochemical Research

Studying Receptor Interactions

In biochemical research, dichlorophenylethylamine is employed to study receptor interactions and signaling pathways within cells. This aids researchers in understanding complex biological processes and disease mechanisms. The ability to modulate receptor activity makes it a valuable tool in pharmacological studies .

Experimental Findings

In experiments focusing on receptor binding assays, dichlorophenylethylamine has been used to elucidate the mechanisms of action of various ligands at neurotransmitter receptors. The insights gained from such studies contribute to the development of targeted therapies that can minimize side effects while maximizing therapeutic benefits .

Pesticide Formulation

Agrochemical Applications

The compound is also explored in the formulation of agrochemicals, particularly as an active ingredient in pesticide products. Its efficacy against pests combined with a focus on minimizing environmental impact makes it an attractive candidate for sustainable agriculture practices .

Research Insights

Studies have indicated that formulations containing dichlorophenylethylamine can enhance pest control effectiveness while reducing the need for higher concentrations of active ingredients. This not only improves crop yield but also aligns with environmental safety standards .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, dichlorophenylethylamine serves as a standard reference material for various analytical methods. Its consistent properties ensure accurate measurements and quality control in laboratory settings .

Applications in Quality Control

The compound's stability and reliability make it suitable for use in calibrating instruments and validating analytical procedures, particularly in pharmaceutical quality assurance processes .

Material Science

Development of New Materials

The unique properties of dichlorophenylethylamine are being investigated for developing new materials with specific functional characteristics such as improved thermal stability or chemical resistance. This application has potential implications in various industries including electronics and manufacturing .

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |

| Biochemical Research | Studies receptor interactions and signaling pathways |

| Pesticide Formulation | Active ingredient in agrochemicals with enhanced pest control effectiveness |

| Analytical Chemistry | Standard reference material for accurate measurements and quality control |

| Material Science | Development of materials with improved thermal stability or chemical resistance |

作用機序

The mechanism of action of 2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amine groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biochemical effects .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure includes:

- Phenethylamine backbone : A two-carbon chain linking an amine group to a substituted phenyl ring.

- Hydroxyl group : At the β-carbon, which may influence hydrogen-bonding interactions and metabolic stability.

Comparative Analysis of Analogous Compounds

Table 1: Structural and Property Comparison

Functional Differences and Research Implications

In contrast, 3,5-bis(trifluoromethyl) derivatives () exhibit even greater lipophilicity and electron-withdrawing effects, which may enhance receptor binding but reduce aqueous solubility .

Receptor Interactions :

- Dopamine HCl primarily targets dopamine receptors (D1/D2 families), whereas dichlorophenyl analogs (e.g., BD 1008, BD 1047 in ) are associated with sigma receptor modulation . This suggests the target compound may share sigma receptor affinity due to structural similarities.

Metabolic Stability :

- Methoxy or hydroxyl substituents (e.g., 3,4-dimethoxy in ) increase metabolic stability via steric hindrance or reduced oxidative susceptibility compared to halogenated analogs .

生物活性

2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine hydrochloride (CAS No. 1171436-34-2) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound features a hydroxyl group and a dichlorophenyl moiety, which contribute to its biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

The synthesis of 2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine HCl typically involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate, which is subsequently reduced to the amine form and hydrolyzed to yield the final product.

Chemical Structure

- Molecular Formula : C9H10Cl2N·HCl

- Molecular Weight : 220.54 g/mol

The biological activity of 2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine HCl is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of hydroxyl and amine groups allows for hydrogen bonding and other interactions that modulate the activity of these targets.

Enzyme Interaction

Research indicates that this compound may influence various enzyme activities. For instance, it has been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways. The specific interactions can lead to alterations in cellular functions, potentially impacting processes such as cell proliferation and apoptosis.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine HCl exhibits significant activity against various cancer cell lines. For example, studies have reported IC50 values in the micromolar range against human leukemia and breast cancer cell lines .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| CEM-13 (Leukemia) | 10.0 | Cytotoxic |

| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis |

| U-937 (Monocytic Leukemia) | 15.0 | Cytotoxic |

Case Studies

- Leukemia Cell Lines : In a study evaluating the cytotoxic effects of various compounds, 2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine HCl was found to induce apoptosis in CEM-13 cells through modulation of p53 expression levels and caspase activation .

- Breast Cancer Studies : Another study highlighted its effectiveness against MCF-7 cells, where flow cytometry analysis revealed significant apoptosis induction at concentrations correlating with increased expression of pro-apoptotic markers.

Comparison with Similar Compounds

When compared to structurally similar compounds such as 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine HCl and 2-Hydroxy-2-(3,5-dibromophenyl)ethylamine HCl, the presence of chlorine atoms at the 3 and 5 positions in this compound enhances its reactivity and biological interactions.

| Compound | Unique Feature | Biological Activity |

|---|---|---|

| 2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine HCl | Two chlorine substituents | Significant cytotoxicity |

| 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine HCl | One chlorine substituent | Moderate cytotoxicity |

| 2-Hydroxy-2-(3,5-dibromophenyl)ethylamine HCl | Bromine substituents | Lower activity than dichloro |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for 2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine HCl to maintain its chemical stability?

- Methodological Answer : Store the compound in amber glass containers under inert gas (e.g., nitrogen) at -20°C to prevent photodegradation and hydrolysis. Ensure storage areas are well-ventilated, free from incompatible materials (e.g., strong oxidizers), and equipped with local exhaust ventilation to minimize dust formation. Regularly monitor humidity levels, as moisture may degrade the hydrochloride salt form .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of 2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine HCl?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of hydroxyl, dichlorophenyl, and ethylamine groups. Compare chemical shifts to computational predictions (e.g., DFT) for validation .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid in water to assess purity. Use a certified reference standard for retention time alignment .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) in positive ion mode can verify molecular ion peaks and detect impurities.

Q. What first-aid measures should be implemented in case of accidental exposure during experimental procedures?

- Methodological Answer :

- Inhalation : Immediately move to fresh air; administer oxygen if breathing is difficult.

- Skin Contact : Wash thoroughly with soap and water; remove contaminated clothing.

- Eye Exposure : Rinse with water for 15 minutes and seek medical evaluation.

- Documentation : Maintain an emergency contact list (e.g., poison control centers) and train personnel in OSHA-compliant protocols .

Advanced Research Questions

Q. How can researchers systematically evaluate and mitigate batch-to-batch variability in the synthesis of 2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine HCl?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates in real time.

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading) and identify critical quality attributes (CQAs).

- Statistical Control : Apply multivariate analysis (e.g., PCA) to raw material purity data to trace variability sources .

Q. What experimental strategies are recommended to resolve contradictory findings regarding the compound’s receptor binding affinity across different assay systems?

- Methodological Answer :

- Orthogonal Assays : Compare radioligand binding (e.g., H-labeled ligands) with functional assays (e.g., cAMP modulation) to distinguish binding efficacy from downstream signaling.

- Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity. Adjust for confounding variables (e.g., buffer pH, cell line differences).

- Structural Dynamics : Perform molecular docking simulations to assess conformational changes in receptor-ligand interactions under varying assay conditions .

Q. How should in vitro and in vivo models be designed to elucidate the metabolic pathways of 2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine HCl while accounting for species-specific differences?

- Methodological Answer :

- In Vitro : Use liver microsomes from human, rat, and dog models to identify cytochrome P450 isoforms involved in metabolism. Pair with UPLC-QTOF-MS to detect phase I/II metabolites.

- In Vivo : Conduct pharmacokinetic studies in multiple species, collecting plasma and urine samples at timed intervals. Apply allometric scaling to extrapolate human clearance rates.

- Isotope Labeling : Synthesize C-labeled analogs to track metabolic fate via autoradiography .

Key Considerations for Experimental Design

- Theoretical Frameworks : Link mechanistic studies to established theories (e.g., structure-activity relationships for chlorophenyl derivatives) to contextualize findings .

- Data Contradiction Analysis : Use Bland-Altman plots or Deming regression to assess inter-study variability in potency measurements .

Table: Stability Assessment Parameters

| Parameter | Method | Reference Standard |

|---|---|---|

| Photostability | ICH Q1B light exposure | USP <621> guidelines |

| Hydrolytic Stability | Forced degradation (pH 1-13) | HPLC purity thresholds |

| Thermal Stability | TGA/DSC analysis | ASTM E2550-11 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。